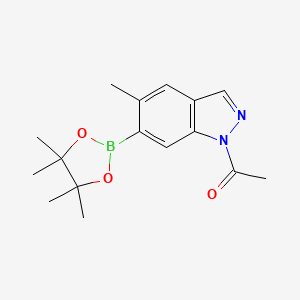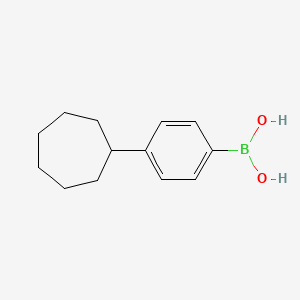![molecular formula C14H14N2O2 B13982031 N-[3-(2-Pyridinylmethoxy)phenyl]acetamide CAS No. 105326-55-4](/img/structure/B13982031.png)
N-[3-(2-Pyridinylmethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-Pyridinylmethoxy)phenyl]acetamide is an organic compound with the molecular formula C15H14N2O2 It is characterized by the presence of a pyridine ring attached to a phenyl group through a methoxy linkage, and an acetamide group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Pyridinylmethoxy)phenyl]acetamide typically involves the reaction of 3-(2-pyridinylmethoxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure to obtain the final compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(2-Pyridinylmethoxy)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of this compound reduced derivatives.
Substitution: Formation of substituted this compound derivatives.
Applications De Recherche Scientifique
N-[3-(2-Pyridinylmethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N-[3-(2-Pyridinylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(4-Piperidinyloxy)phenyl]acetamide: Similar structure but with a piperidine ring instead of a pyridine ring.
Phenoxy acetamide derivatives: Compounds with similar acetamide and phenoxy groups but different substituents on the aromatic rings.
Uniqueness
N-[3-(2-Pyridinylmethoxy)phenyl]acetamide is unique due to the presence of both pyridine and phenyl groups linked through a methoxy bridge. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
105326-55-4 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
N-[3-(pyridin-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O2/c1-11(17)16-12-6-4-7-14(9-12)18-10-13-5-2-3-8-15-13/h2-9H,10H2,1H3,(H,16,17) |
Clé InChI |
ZOLOLLSBSQCCBV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


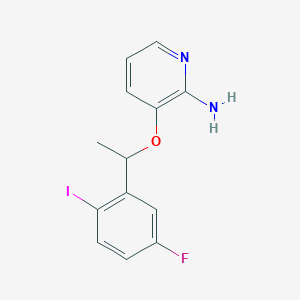
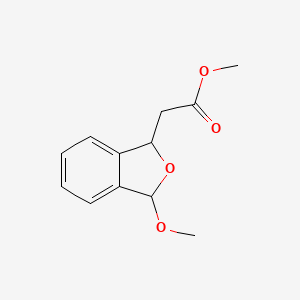
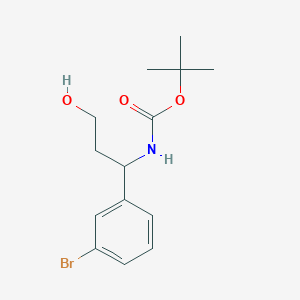
![tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13981968.png)
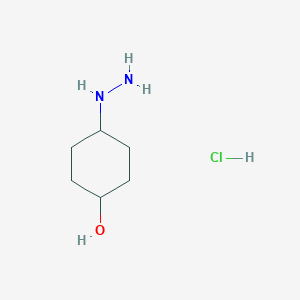
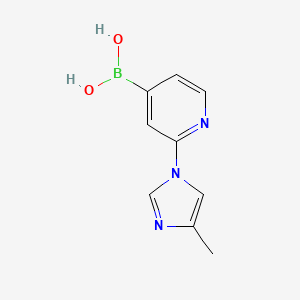
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)
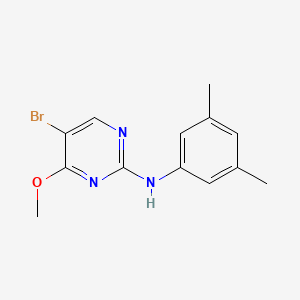
![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)

